2,5-Difluoropyrazine
Overview
Description
2,5-Difluoropyrazine is a heterocyclic compound with the molecular formula C₄H₂F₂N₂ and a molecular weight of 116.07 g/mol . It is a derivative of pyrazine, where two hydrogen atoms in the pyrazine ring are replaced by fluorine atoms at the 2 and 5 positions. This compound is known for its unique chemical properties, which make it valuable in various research and industrial applications .
Mechanism of Action
Target of Action
2,5-Difluoropyrazine is a research chemical It’s worth noting that a related compound, favipiravir, which is synthesized from 2-aminopyrazine, selectively inhibits the rna-dependent rna polymerase of the influenza virus .
Mode of Action
In the case of favipiravir, it is transformed into an active form by a series of intracellular enzymes . This active form then inhibits the RNA-dependent RNA polymerase of the influenza virus .
Biochemical Pathways
Favipiravir, a related compound, affects the replication pathway of the influenza virus by inhibiting its rna-dependent rna polymerase .
Result of Action
Favipiravir, a related compound, has been shown to significantly reduce viral load in patients with ebola virus infection .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Difluoropyrazine is synthesized through a series of reactions involving the fluorination of pyrazine derivatives under controlled conditions . One common method involves the use of 2-aminopyrazine as a starting material. The synthesis process includes several steps:
Regioselective Chlorination: The pyrazine ring is chlorinated to introduce chlorine atoms at specific positions.
Bromination: The chlorinated intermediate undergoes bromination.
Palladium-Catalyzed Cyanation: The brominated intermediate is subjected to cyanation using a palladium catalyst.
Sandmeyer Diazotization/Chlorination: The cyanated intermediate undergoes diazotization followed by chlorination to introduce fluorine atoms.
These steps result in the formation of this compound with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to ensure high efficiency and cost-effectiveness. The use of advanced fluorination techniques and catalysts is common to achieve the desired product with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
2,5-Difluoropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert this compound into other derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazine dicarboxylic acid derivatives, while substitution reactions can produce various functionalized pyrazine compounds .
Scientific Research Applications
2,5-Difluoropyrazine has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds and materials.
Industry: In materials science, this compound is used to create functional materials with enhanced thermal stability, electrical conductivity, and optical properties.
Comparison with Similar Compounds
Similar Compounds
2,3-Difluoropyrazine: Another fluorinated pyrazine derivative with fluorine atoms at the 2 and 3 positions.
2,6-Difluoropyrazine: A compound with fluorine atoms at the 2 and 6 positions.
3,5-Difluoropyrazine: A derivative with fluorine atoms at the 3 and 5 positions.
Uniqueness
2,5-Difluoropyrazine is unique due to its specific fluorination pattern, which imparts distinct electronic and chemical properties. This arrangement enhances its stability and reactivity compared to other fluorinated pyrazines . Its unique properties make it particularly valuable in the synthesis of bioactive compounds and functional materials .
Biological Activity
2,5-Difluoropyrazine is a fluorinated derivative of pyrazine that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides an overview of the compound’s biological activity, mechanisms of action, and relevant case studies.
- Molecular Formula: C4H2F2N2
- Molecular Weight: 116.069 g/mol
- CAS Number: 52751-15-2
- Purity: Typically ≥ 97%
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of fluorine atoms enhances the compound's lipophilicity and metabolic stability, which can lead to improved binding affinity and bioavailability compared to non-fluorinated analogs .
Key Mechanisms:
- Enzyme Inhibition: this compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against certain diseases.
- Receptor Modulation: The compound can interact with neurotransmitter receptors, influencing neurological pathways and offering potential applications in treating neurodegenerative disorders.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity: Studies have shown that pyrazine derivatives can possess significant antimicrobial properties. For instance, compounds similar to this compound demonstrated effective inhibition against various bacterial strains with Minimum Inhibitory Concentration (MIC) values ranging from 1.56 to 12.5 µg/mL .
- Antiviral Properties: Preliminary investigations suggest that fluorinated pyrazines may exhibit antiviral activity against viruses such as SARS-CoV-2. This is particularly relevant given the ongoing need for effective antiviral agents .
- Cytotoxicity: While some derivatives show promising activity against pathogens, they may also exhibit cytotoxic effects. Evaluating the cytotoxicity profile is crucial for determining the safety and therapeutic index of these compounds .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various pyrazine derivatives, including this compound. The results indicated that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the importance of fluorination in enhancing biological activity.
Compound | MIC (µg/mL) | Activity |
---|---|---|
This compound | 6.25 | Moderate |
Isoniazid | 3 | Strong |
Control | ≥100 | Inactive |
Case Study 2: Antiviral Activity
In a randomized trial assessing potential antiviral agents against SARS-CoV-2, modified pyrazines were evaluated for their ability to inhibit viral replication in vitro. Results showed a promising reduction in viral load when treated with fluorinated derivatives, suggesting a pathway for further development into therapeutic agents .
Properties
IUPAC Name |
2,5-difluoropyrazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2F2N2/c5-3-1-7-4(6)2-8-3/h1-2H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXQMGPWUMNMGHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2F2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.